

Penoxsulam Analytical Standards: A Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Penoxsulam**

Cat. No.: **B166495**

[Get Quote](#)

Introduction

Penoxsulam is a triazolopyrimidine sulfonamide herbicide widely used in rice cultivation to control broadleaf, sedge, and aquatic weeds.^[1] As an inhibitor of the acetolactate synthase (ALS) enzyme, it is effective at low concentrations. Accurate and reliable analytical methods are crucial for monitoring its residues in environmental samples and ensuring compliance with regulatory limits. This document provides detailed application notes and protocols for the use of **penoxsulam** analytical standards and reference materials, intended for researchers, scientists, and professionals in drug development and environmental analysis.

Penoxsulam Reference Materials

High-purity **penoxsulam** reference materials are essential for the calibration of analytical instruments, validation of methods, and as a quality control standard. Several suppliers offer **penoxsulam** analytical standards, typically as a neat solid or in solution.

Table 1: Commercially Available **Penoxsulam** Analytical Standards

Supplier/Brand	Product Name/Grade	Purity	Format	CAS Number
Sigma-Aldrich	PESTANAL®, analytical standard	-	Neat	219714-96-2
HPC Standards	Penoxsulam Reference Material	High-Purity	Neat	219714-96-2
LGC Standards	Penoxsulam	-	Neat	219714-96-2
Honeywell Fluka	Penoxsulam, Analytical standard	≥96% (HPLC)	Neat	219714-96-2
FUJIFILM Wako	Penoxsulam Standard	≥98.0% (qNMR), ≥98.0% (HPLC)	Neat	219714-96-2
AccuStandard	Penoxsulam	1000 µg/mL	Acetonitrile	219714-96-2

Note: Purity and format may vary. Users should always refer to the Certificate of Analysis (CoA) provided by the supplier for detailed information.

Experimental Protocols

Preparation of Standard Stock and Working Solutions

Objective: To prepare accurate standard solutions of **penoxsulam** for calibration and fortification of samples.

Materials:

- **Penoxsulam** analytical standard (neat solid)
- Acetonitrile (HPLC grade)
- Volumetric flasks (Class A)

- Analytical balance (readable to 0.01 mg)
- Ultrasonic bath

Procedure:

- Standard Stock Solution (e.g., 1000 µg/mL):
 1. Accurately weigh approximately 10 mg of the **penoxsulam** analytical standard into a 10 mL volumetric flask.
 2. Record the exact weight.
 3. Add a small amount of acetonitrile to dissolve the standard.
 4. Use an ultrasonic bath for a few minutes to ensure complete dissolution.
 5. Bring the solution to volume with acetonitrile.
 6. Stopper the flask and invert several times to ensure homogeneity.
 7. Calculate the exact concentration of the stock solution based on the purity of the standard as stated in the CoA.
 8. Store the stock solution at 2-8 °C in a tightly sealed, light-protected container.
- Working Standard Solutions (e.g., 0.1, 0.5, 1, 5, 10 µg/mL):
 1. Prepare a series of working standard solutions by serial dilution of the stock solution with acetonitrile or the mobile phase to be used in the analysis.
 2. For example, to prepare a 10 µg/mL working standard, transfer 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and bring to volume with the diluent.

Sample Preparation: Extraction of Penoxsulam from Soil

Objective: To extract **penoxsulam** residues from soil samples for subsequent analysis by HPLC. This protocol is based on the Matrix Solid-Phase Dispersion (MSPD) method.[\[1\]](#)

Materials:

- Soil sample
- Anhydrous sodium sulfate
- Silica gel (for chromatography)
- Acetonitrile (HPLC grade)
- Mortar and pestle
- Solid-phase extraction (SPE) cartridges or glass columns
- Rotary evaporator

Procedure:

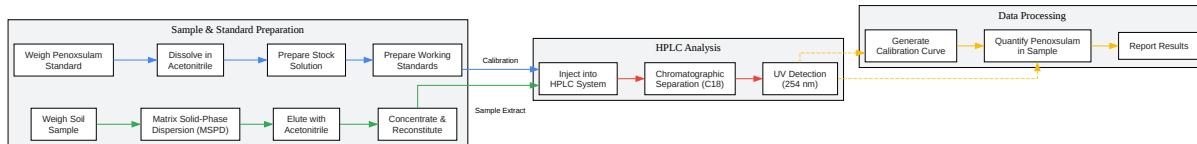
- Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
- MSPD Extraction:
 1. Weigh 5 g of the homogenized soil sample into a mortar.
 2. Add 10 g of silica gel to the mortar.
 3. Grind the mixture with a pestle until a homogeneous, free-flowing powder is obtained.
 4. Place a glass wool plug at the bottom of an empty SPE cartridge or glass column and pack it with the soil-silica gel mixture.
 5. Top the column with a small layer of anhydrous sodium sulfate.
- Elution:
 1. Elute the column with 80 mL of acetonitrile at a slow, steady flow rate.
 2. Collect the eluate in a round-bottom flask.

- Concentration:

- Concentrate the eluate to near dryness using a rotary evaporator at a temperature not exceeding 40 °C.
- Reconstitute the residue in a known volume (e.g., 2 mL) of the mobile phase for HPLC analysis.

Analytical Method: High-Performance Liquid Chromatography (HPLC-UV)

Objective: To quantify the concentration of **penoxsulam** in prepared samples using HPLC with UV detection.


Instrumentation and Conditions:

Parameter	Recommended Conditions
Instrument	HPLC system with UV/Vis or Diode Array Detector (DAD)
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	Acetonitrile:Water (65:35, v/v), adjusted to pH 4.0 with phosphoric acid
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	35 °C
Detection Wavelength	254 nm
Retention Time	Approximately 4 minutes (will vary depending on the specific system)

Procedure:

- System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Calibration Curve:
 1. Inject the series of working standard solutions (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) into the HPLC system.
 2. Record the peak area for each standard.
 3. Construct a calibration curve by plotting the peak area versus the concentration of the standards.
 4. Determine the linearity of the response (R^2 value should be >0.99).
- Sample Analysis:
 1. Inject the prepared sample extracts into the HPLC system.
 2. Record the peak area of the analyte.
- Quantification:
 1. Determine the concentration of **penoxsulam** in the sample extract from the calibration curve.
 2. Calculate the final concentration in the original sample, taking into account the initial sample weight and the final volume of the extract.

Diagrams

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the analysis of **penoxsulam**.

Conclusion

The availability of high-purity **penoxsulam** analytical standards is fundamental for accurate and reproducible residue analysis. The protocols outlined in this document for the preparation of standards, extraction from soil matrices, and subsequent HPLC-UV analysis provide a robust framework for researchers. It is imperative to consult the Certificate of Analysis for the specific reference material used and to perform appropriate method validation to ensure the quality and reliability of the analytical data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Quantification of penoxsulam in soil and rice samples by matrix solid phase extraction and liquid-liquid extraction followed by HPLC-UV method - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Penoxsulam Analytical Standards: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b166495#penoxsulam-analytical-standards-and-reference-materials\]](https://www.benchchem.com/product/b166495#penoxsulam-analytical-standards-and-reference-materials)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com